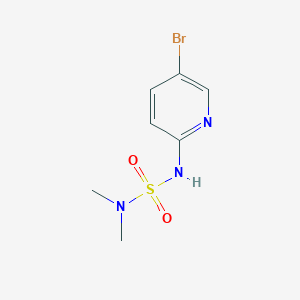![molecular formula C20H18N2O4 B10869210 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}ethyl phenylcarbamate](/img/structure/B10869210.png)
2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}ethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE is a complex organic compound characterized by its unique structure, which includes an indene moiety and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:
Formation of the Indene Derivative: This involves the reaction of an appropriate precursor with reagents such as acetic anhydride and a catalyst under controlled temperature conditions.
Amination Reaction: The indene derivative is then reacted with an amine, such as ethylamine, under reflux conditions to form the intermediate compound.
Carbamoylation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C20H18N2O4/c1-13(17-18(23)15-9-5-6-10-16(15)19(17)24)21-11-12-26-20(25)22-14-7-3-2-4-8-14/h2-10,23H,11-12H2,1H3,(H,22,25) |
InChI Key |
VQPJDCNYBVIQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC(=O)NC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869131.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-](/img/structure/B10869145.png)
![10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B10869147.png)
![1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10869150.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B10869165.png)

![1-benzyl-6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10869172.png)
![methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869183.png)
![[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B10869191.png)
![2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B10869193.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10869196.png)
![8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline](/img/structure/B10869201.png)
![(4Z)-4-(1-{[2-(1H-imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869202.png)
